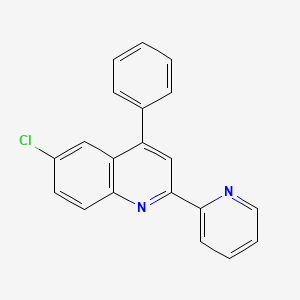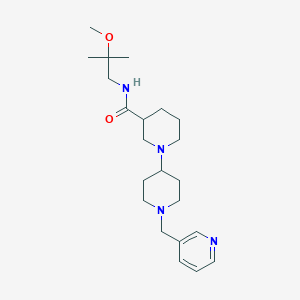![molecular formula C14H17N3O3S B5424282 N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5424282.png)
N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines . The synthesis of thieno[3,2-d]pyrimidines has been carried out via a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation .Molecular Structure Analysis
The structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The structure–activity relationship (SAR) of pyrimidines has been studied, revealing that the activity of these compounds can be influenced by various substitutions on the phenyl ring .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in reactions involving the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Mecanismo De Acción
While the specific mechanism of action for “N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is not mentioned in the search results, pyrimidines in general have been found to exhibit their pharmacological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
The future directions for research on “N-(3-hydroxypropyl)-3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” and similar compounds could involve further exploration of their pharmacological effects, particularly their anti-inflammatory properties . Additionally, further studies could be conducted to explore the structure-activity relationships of these compounds, which could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propiedades
IUPAC Name |
N-(3-hydroxypropyl)-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-8-10-13(16-9-4-2-6-17(9)14(10)20)21-11(8)12(19)15-5-3-7-18/h18H,2-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPUOBFWRXXXEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3CCCC3=N2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-methyl-2-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B5424201.png)
![2-{3-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]phenoxy}acetamide](/img/structure/B5424208.png)

![1-{3-[(2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-4-piperidinol](/img/structure/B5424217.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5424224.png)
![N-[(1S,2R)-2-aminocyclobutyl]-2-(2-ethoxyethyl)-5-methylpyrazole-3-carboxamide](/img/structure/B5424228.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5424231.png)

![(2E)-N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B5424240.png)

![2-(ethoxymethyl)-4-(3-methoxypiperidin-1-yl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5424271.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5424292.png)

![(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B5424299.png)
